molecular formula C9H13ClN2O B2532744 N-[2-(aminomethyl)phenyl]acetamide hydrochloride CAS No. 238428-28-9

N-[2-(aminomethyl)phenyl]acetamide hydrochloride

Cat. No.: B2532744
CAS No.: 238428-28-9
M. Wt: 200.67
InChI Key: AINUPHKTIZEXAT-UHFFFAOYSA-N
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Description

N-[2-(aminomethyl)phenyl]acetamide hydrochloride (CAS: 238428-27-8) is an acetamide derivative featuring a phenyl ring substituted with an aminomethyl group at the ortho position. The compound is a hydrochloride salt, which enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of 215.67 g/mol .

Properties

IUPAC Name

N-[2-(aminomethyl)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-5-3-2-4-8(9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINUPHKTIZEXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238428-28-9
Record name N-[2-(aminomethyl)phenyl]acetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)phenyl]acetamide hydrochloride typically involves the reaction of 2-(aminomethyl)aniline with acetic anhydride in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(aminomethyl)phenyl]acetamide derivatives, while reduction may produce primary amines .

Scientific Research Applications

N-[2-(aminomethyl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares N-[2-(aminomethyl)phenyl]acetamide hydrochloride with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₉H₁₃ClN₂O 215.67 Ortho-aminomethylphenyl, acetamide Pharmaceutical intermediate
N-[3-(aminomethyl)phenyl]acetamide hydrochloride (positional isomer) C₉H₁₃ClN₂O 215.67 Para-aminomethylphenyl, acetamide Potential bioactivity studies
2-chloro-N-[4-(diethylamino)phenyl]acetamide hydrochloride (CAS 125983-31-5) C₁₂H₁₇Cl₂N₂O 291.19 Chloro, diethylamino, acetamide Biochemical research, solubility studies
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Cyclohexyl, methylacetamide Neurological research
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride C₁₃H₁₄BrClN₂O₂ 345.62 Bromophenyl, furylmethyl, acetamide Research chemical, ligand synthesis
N-{2-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl}acetamide hydrochloride C₂₁H₁₈Cl₂N₄O₂ 429.30 Chloronaphthyridine, methoxy, acetamide Anticancer research (hypothetical)

Key Differences and Implications

Positional Isomerism: The ortho-substituted aminomethyl group in the target compound vs. the para-substituted isomer (N-[3-(aminomethyl)phenyl]acetamide hydrochloride) may influence steric hindrance and receptor binding efficiency .

The bromophenyl and furylmethyl groups in ’s compound introduce aromatic bulk, which could affect pharmacokinetic properties like metabolic stability .

Solubility : Hydrochloride salts generally improve water solubility. However, compounds with larger hydrophobic moieties (e.g., cyclohexyl in ) may exhibit reduced solubility despite salt formation .

Biological Activity

N-[2-(aminomethyl)phenyl]acetamide hydrochloride, also known as 2-(aminomethyl)phenylacetamide hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN2O, with a structure characterized by an acetamide group attached to a phenyl ring that is further substituted with an aminomethyl group. Its structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits notable analgesic and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, which could contribute to its therapeutic effects in pain management . The compound's ability to penetrate biological membranes suggests potential central nervous system activity, warranting further investigation into its neuropharmacological applications .

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Binding : Its structural similarity to known pharmacophores suggests that it may interact with various receptors, influencing cellular signaling pathways .

Study 1: Antinociceptive Activity

A study conducted on animal models demonstrated the antinociceptive properties of this compound. The compound was administered at varying doses, and results indicated a significant reduction in pain responses compared to control groups, suggesting a dose-dependent effect .

Study 2: Antimicrobial Efficacy

In vitro evaluations showed that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses unique biological activities. Below is a summary table comparing key compounds:

Compound NameStructure TypeNotable Activity
N-[2-(aminomethyl)phenyl]acetamide HClAcetamide derivativeAnalgesic, anti-inflammatory
N-(5-Aminomethyl-2-methoxy-phenyl)-HClMethoxy-substitutedAntimicrobial, anticancer
CI-994 (N-acetyldinaline)Antitumor agentHDAC inhibitor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[2-(aminomethyl)phenyl]acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, acetamide derivatives are often synthesized by reacting amines with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux . Optimization includes varying reaction time (e.g., 24 hours at room temperature) and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to chloroacetamide). Monitoring via TLC ensures reaction completion .
  • Key Parameters : Solvent choice (polar aprotic solvents like acetonitrile enhance nucleophilicity), base strength, and temperature control to minimize side products.

Q. How is this compound characterized structurally and analytically?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrogen and carbon environments, particularly the aminomethyl and acetamide groups.
  • FTIR to identify N-H stretching (3250–3350 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .
  • Single-crystal XRD for definitive bond-length and angle measurements, critical for confirming stereochemistry .
    • Purity Assessment : HPLC with UV detection (λ ~254 nm) or mass spectrometry (ESI-MS) to verify molecular ion peaks .

Advanced Research Questions

Q. What strategies are recommended for identifying biological targets or mechanisms of action for this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., enzymes or GPCRs) based on structural analogs .
  • In Vitro Assays : Screen against cell lines (e.g., cancer or neuronal models) to assess cytotoxicity or modulation of biomarkers (e.g., IL-6, MMP3) .
    • Data Validation : Cross-reference docking results with experimental IC₅₀ values from dose-response curves to resolve false positives .

Q. How can researchers address low yields or by-product formation during synthesis?

  • Troubleshooting :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or dimerization products).
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
    • Case Study : Multi-step syntheses of related acetamides report yields of 2–5%, emphasizing the need for iterative optimization of reaction steps .

Q. How should contradictory bioactivity data across studies be interpreted?

  • Root Causes : Variability in assay conditions (e.g., serum concentration in cell cultures) or compound stability (e.g., hydrolysis of the hydrochloride salt in aqueous media) .
  • Resolution :

  • Standardize protocols (e.g., fixed serum batch or buffer pH).
  • Conduct stability studies (TGA/DSC) to assess degradation under storage conditions .

Q. What formulation strategies improve solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt Formation : Hydrochloride salts enhance aqueous solubility; confirm stability via pH-solubility profiling .
  • Nanocarriers : Use liposomes or cyclodextrins to encapsulate the compound, as demonstrated for structurally similar acetamides .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodology :

  • Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C and 37°C, monitoring degradation via HPLC .
  • Storage Recommendations : Store as a lyophilized powder at -20°C to prevent hydrolysis; avoid repeated freeze-thaw cycles .

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